molecular formula C16H19Cl3N4O B3002102 (2,5-dichlorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1189896-29-4

(2,5-dichlorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B3002102
CAS No.: 1189896-29-4
M. Wt: 389.71
InChI Key: ZGIKPXCDQAQOLZ-UHFFFAOYSA-N
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Description

This compound is a hydrochloride salt featuring a 2,5-dichlorophenyl group linked to a methanone scaffold, which is further substituted with a piperazine ring bearing a 1-ethyl-1H-imidazol-2-yl moiety.

Properties

IUPAC Name

(2,5-dichlorophenyl)-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N4O.ClH/c1-2-20-6-5-19-16(20)22-9-7-21(8-10-22)15(23)13-11-12(17)3-4-14(13)18;/h3-6,11H,2,7-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIKPXCDQAQOLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2,5-dichlorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural components:

  • A dichlorophenyl group, which enhances lipophilicity and bioactivity.
  • A piperazine moiety, known for its role in various pharmacological agents.
  • An imidazole ring, contributing to the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that it may act through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may modulate neurotransmitter receptors, particularly those involved in central nervous system functions.

Biological Activity Data

Biological TargetActivityReference
AntimicrobialPotent against Gram-positive bacteria
AnticancerInhibitory effects on various cancer cell lines
Neurotransmitter ReceptorsModulation observed in preclinical studies

Antimicrobial Activity

A study evaluated the antimicrobial properties of the compound against several bacterial strains. The results indicated significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

Anticancer Efficacy

Research conducted on cancer cell lines demonstrated that this compound exhibited cytotoxic effects. Notably, it showed an IC50 value comparable to established chemotherapeutic agents, indicating potential for further development as an anticancer drug. Specific studies highlighted its effectiveness against colon and breast cancer cell lines.

Toxicity and Safety Profile

Preliminary toxicity assessments suggest that the compound has a favorable safety profile at therapeutic doses. However, comprehensive toxicological studies are necessary to fully understand its safety margins.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Functional Group Comparisons

The compound shares structural similarities with:

  • Quaternary Ammonium Compounds (QACs) : While QACs like BAC-C12 (benzalkonium chloride) are cationic surfactants with alkyl chains, the target compound lacks a long hydrophobic tail but retains a cationic character due to the protonated piperazine and imidazole groups. This difference may limit its surfactant-like properties but enhance receptor-binding specificity .
  • 5-Nitro-1H-imidazole Derivatives : highlights nitroimidazole derivatives synthesized via TDAE methodology. The target compound’s 1-ethyl-1H-imidazol-2-yl group differs in substituents (ethyl vs. nitro groups), which could influence electronic properties and metabolic stability. Nitroimidazoles are often associated with antimicrobial activity, whereas the ethyl group in the target compound may modulate lipophilicity and CNS penetration .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound* BAC-C12 (QAC) 5-Nitroimidazole Derivatives
CMC (Critical Micelle Concentration) Not reported 0.4–8.3 mM Not applicable
Ionization Basic (piperazine/imidazole) Cationic (quaternary ammonium) Weakly basic (nitro group electron-withdrawing)
Lipophilicity Moderate (dichlorophenyl + ethylimidazole) High (long alkyl chain) Variable (depends on aryl substituents)
Synthetic Methodology Likely multi-step coupling Simple alkylation TDAE-mediated nucleophilic substitution

*Inferred properties based on structural features.

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